N,N'-Dimetil-1,6-hexanodamina

Descripción general

Descripción

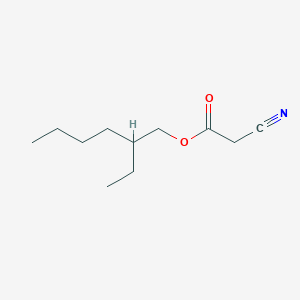

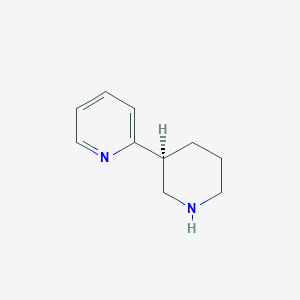

N,N'-Dimethyl-1,6-hexanediamine (DMHD) is an organic compound that belongs to the class of aliphatic diamines. It is a colorless, volatile liquid with a pungent, ammonia-like odor. DMHD is a versatile compound that has a wide range of applications in the fields of chemistry and biochemistry. Its uses include synthesis of polymers, surfactants, and catalysts. It is also used as a reagent in various biochemical and physiological assays.

Aplicaciones Científicas De Investigación

Síntesis de Hidroxiuretano

“N,N’-Dimetil-1,6-hexanodamina” (DMHDA) se puede usar como un bloque de construcción orgánico para sintetizar hidroxiuretano reaccionando con carbonato de propileno . El hidroxiuretano es un tipo de uretano que contiene un grupo hidroxilo. Se utiliza en diversas aplicaciones, como recubrimientos, adhesivos, selladores y elastómeros.

Aplicaciones de Resina Dental

DMHDA se puede utilizar para sintetizar “N,N’-dimetil, N,N’-di(metacriloxi etil)-1,6-hexanodamina” (NDMH), un monómero que se puede utilizar tanto como co-iniciador como diluyente reactivo para resinas dentales . Las resinas dentales se utilizan en una variedad de restauraciones dentales, que incluyen empastes, coronas y puentes.

Vectores de Transfección Genética

DMHDA se puede usar para sintetizar polímeros degradables de poli(amino alcohol éster) mediante adición nucleofílica con adipato de diglicidilo . Estos polímeros tienen un uso potencial en vectores de transfección genética. La transfección genética es una técnica que se utiliza para introducir material genético extraño en las células.

Mecanismo De Acción

Target of Action

N,N’-Dimethyl-1,6-hexanediamine (DMHDA) is a versatile organic compound that can interact with various targets depending on the context of its use. For instance, in the synthesis of hydroxyurethane, DMHDA reacts with propylene carbonate . In the context of dental resins, it acts as both a co-initiator and a reactive diluent .

Mode of Action

The mode of action of DMHDA is primarily through its reactivity as an amine. In the synthesis of hydroxyurethane, DMHDA reacts with propylene carbonate to form a urethane linkage . In dental resins, it serves as a co-initiator, likely participating in the radical polymerization process, and as a reactive diluent, potentially reducing the viscosity of the resin formulation .

Biochemical Pathways

Its role in the synthesis of hydroxyurethane and dental resins suggests that it participates in chemical reactions leading to the formation of polymers .

Result of Action

The primary result of DMHDA’s action is the formation of new compounds through chemical reactions. For example, it can react with propylene carbonate to form hydroxyurethane . In the context of dental resins, it contributes to the formation of the polymer matrix .

Action Environment

The action of DMHDA can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For instance, the reaction rate between DMHDA and propylene carbonate may be affected by the temperature and the presence of a catalyst .

Safety and Hazards

N,N’-Dimethyl-1,6-hexanediamine can cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can be used to synthesize hydroxyurethane by reacting with propylene carbonate

Molecular Mechanism

It is known that it can be used to synthesize degradable poly (amino alcohol ester) polymer by nucleophilic addition with diglycidyl adipate for the potential use in gene transfection vectors

Propiedades

IUPAC Name |

N,N'-dimethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-9-7-5-3-4-6-8-10-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKQJOKKKZNQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065348 | |

| Record name | N,N'-Dimethylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13093-04-4 | |

| Record name | N1,N6-Dimethyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)